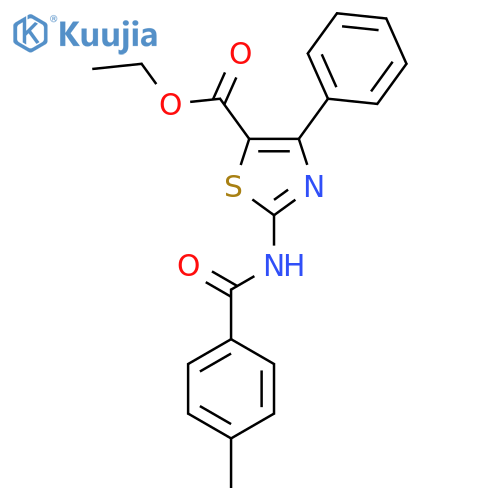

Cas no 312604-94-7 (ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate)

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate

- ethyl 2-[(4-methylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

- AKOS024574197

- Oprea1_857710

- ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate

- 312604-94-7

- ZINC01509218

- F0018-0077

-

- インチ: 1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-7-5-4-6-8-14)21-20(26-17)22-18(23)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H,21,22,23)

- InChIKey: NCNUVJIPUYBZQA-UHFFFAOYSA-N

- ほほえんだ: S1C(NC(C2C=CC(C)=CC=2)=O)=NC(=C1C(=O)OCC)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 366.10381361g/mol

- どういたいしつりょう: 366.10381361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 487

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0018-0077-3mg |

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

312604-94-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0018-0077-10μmol |

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

312604-94-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0018-0077-25mg |

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

312604-94-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0018-0077-20μmol |

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

312604-94-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0018-0077-40mg |

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

312604-94-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0018-0077-50mg |

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

312604-94-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0018-0077-1mg |

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

312604-94-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0018-0077-75mg |

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

312604-94-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0018-0077-30mg |

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

312604-94-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0018-0077-2μmol |

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

312604-94-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate 関連文献

-

1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylateに関する追加情報

Ethyl 2-(4-Methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate: A Comprehensive Overview

Ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate, identified by the CAS number 312604-94-7, is a sophisticated organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of thiazole derivatives, which have garnered substantial attention due to their unique structural properties and versatile applications. The molecule features a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. This structural motif is known for its stability and reactivity, making it a valuable component in numerous chemical reactions and synthetic processes.

The name of the compound, ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate, reveals its structural composition. The thiazole ring is substituted at position 2 with a benzamido group (specifically, a 4-methylbenzamido group), which introduces aromaticity and additional functional groups into the molecule. At position 4 of the thiazole ring, a phenyl group is attached, further enhancing the compound's aromatic character. The carboxylic acid group at position 5 is esterified with an ethyl group, resulting in an ethyl ester functional group. This combination of functional groups provides the compound with unique chemical properties and reactivity.

Recent studies have highlighted the potential of thiazole derivatives like Ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate in drug discovery and materials science. The presence of the benzamido group imparts bioactivity to the molecule, making it a promising candidate for pharmacological applications. Additionally, the phenyl substituent at position 4 enhances the compound's solubility and stability in various solvents, which is crucial for its use in chemical synthesis and formulation development.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiazole ring system. This is followed by successive substitutions at positions 2 and 5 to introduce the benzamido and ethoxy groups, respectively. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound and confirm its structure.

In terms of applications, Ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate has shown promise in several areas. In pharmacology, its bioactive properties make it a potential candidate for drug development targeting specific therapeutic areas such as anti-inflammatory or anti-cancer agents. In materials science, its structural integrity and functional groups make it suitable for use in polymer synthesis or as a precursor for advanced materials like conductive polymers or hybrid nanoparticles.

Moreover, recent research has explored the use of this compound in catalytic processes. The sulfur atom in the thiazole ring can act as a coordinating site for metal catalysts, enabling efficient catalytic transformations in organic synthesis. This property opens up new avenues for its application in green chemistry and sustainable chemical processes.

In conclusion, Ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS No: 312604-94-7) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive target for both academic research and industrial applications. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing modern chemistry and materials science.

312604-94-7 (ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate) 関連製品

- 1805490-34-9(Ethyl 2-cyano-5-formyl-4-methylbenzoate)

- 874623-35-5(3-(1,3-thiazol-4-ylmethoxy)benzoic acid)

- 1391933-92-8(3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid)

- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)

- 2060005-14-1(7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane)

- 1118765-14-2(O-Desmethyl Apixaban Sulfate)

- 50382-34-8(2-(1,3-thiazol-5-yl)acetonitrile)

- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)

- 1170652-81-9(methyl 4-(4-fluoro-1,3-benzothiazol-2-yl)2-(1H-pyrazol-1-yl)ethylcarbamoylbenzoate)

- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)